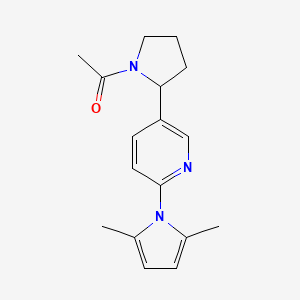

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

The compound 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone features a pyridine core substituted at the 3-position with a pyrrolidine ring, which is further functionalized with a 2,5-dimethylpyrrole moiety.

Properties

Molecular Formula |

C17H21N3O |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

1-[2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H21N3O/c1-12-6-7-13(2)20(12)17-9-8-15(11-18-17)16-5-4-10-19(16)14(3)21/h6-9,11,16H,4-5,10H2,1-3H3 |

InChI Key |

ZUXDOOYNPMGSNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the pyrrole and pyridine intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve more scalable processes, optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as new antibiotics .

- Monoclonal Antibody Production : Research has demonstrated that certain pyrrole derivatives can enhance the production of monoclonal antibodies in cell cultures. Specifically, compounds that share structural similarities with the target compound have been shown to suppress cell growth while increasing glucose uptake and adenosine triphosphate (ATP) levels in cells, which are critical for optimizing antibody yields .

- Anticancer Properties : The compound's structural features may also confer anticancer properties. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biological Research Applications

- Cell Culture Studies : The compound has been employed in cell culture experiments to assess its effects on cellular metabolism and productivity. Studies indicate that it can modulate the N-glycan profile of glycoproteins produced in recombinant Chinese hamster ovary (CHO) cells, which is vital for therapeutic protein quality .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of related compounds have provided insights into which functional groups enhance biological activity, aiding in the design of more effective derivatives .

Material Science Applications

- Polymer Chemistry : The unique properties of pyrrole-containing compounds make them suitable for use in polymer synthesis. Their ability to undergo polymerization can lead to materials with specific electrical or optical properties, useful in electronics and photonics .

- Sensors and Biosensors : The incorporation of pyrrole derivatives into sensor technology has been explored due to their conductive properties. These materials can be used in the development of biosensors for detecting biological molecules or environmental pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA-binding activities of specific proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs based on substituents, molecular properties, and applications:

Key Observations:

The ethanone group (C=O) may confer electron-withdrawing effects, influencing reactivity in further functionalization compared to phenyl methanone derivatives .

Molecular Weight and Complexity :

- The target compound (MW 283.37) is lighter than sulfur-containing analogs (e.g., MW 320.43 in ) but heavier than simpler pyridine-pyrrolidine hybrids (e.g., MW 206.24 in ).

Pharmacological Potential: Pyridine-pyrrolidine hybrids with alkylamino or sulfonyl groups (e.g., ) are patented as kinase inhibitors, suggesting the target compound may share similar bioactivity.

Biological Activity

The compound 1-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. For instance, compounds similar to 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with a similar structure exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Research has also indicated that certain pyrrole-containing compounds may possess neuroprotective properties. In a study focusing on neuroinflammation and neurodegenerative diseases, derivatives were found to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathology of Alzheimer's disease. The inhibition of nSMase2 activity correlated with reduced exosome release from neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be influenced by various structural modifications. Key findings from SAR studies include:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased anticancer potency |

| Variation in the alkyl chain length | Altered pharmacokinetic properties |

| Presence of electron-donating groups | Enhanced neuroprotective effects |

These modifications allow for fine-tuning of the compound's biological profile, making it a versatile candidate for further drug development.

Study 1: Anticancer Evaluation

In a preclinical evaluation, a series of pyrrole derivatives including 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone were tested against multiple cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values ranging from 10 to 50 µM, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Mechanism

A recent study explored the neuroprotective effects of pyrrole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in significant improvements in cognitive function and reduced levels of inflammatory markers in the brain. This suggests that targeting nSMase2 could be a viable strategy for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.